
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a nitro group attached to a benzodioxole ring and a tert-butylbenzoate ester group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate is used as a precursor in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is utilized in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme interactions and cellular pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being researched for its anti-inflammatory and anti-cancer activities.
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzodioxole followed by esterification with 4-tert-butylbenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters.
Wirkmechanismus
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The nitro group is known to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- (6-Nitro-1,3-benzodioxol-5-yl)methyl benzoate
- (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate
- (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-ethylbenzoate
Comparison: Compared to its analogs, (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate is unique due to the presence of the tert-butyl group. This group imparts greater steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it more suitable for certain industrial and therapeutic applications.
Eigenschaften
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-19(2,3)14-6-4-12(5-7-14)18(21)24-10-13-8-16-17(26-11-25-16)9-15(13)20(22)23/h4-9H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDADKHVQMIFBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
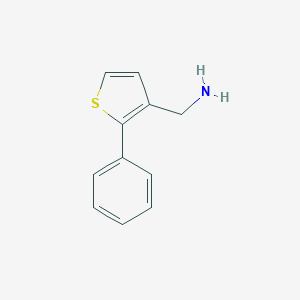
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
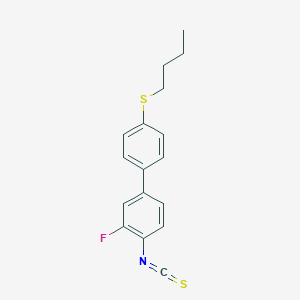

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B371242.png)
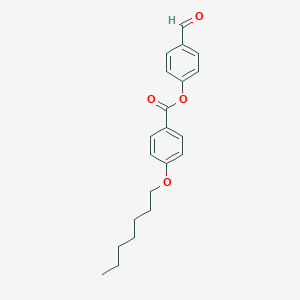
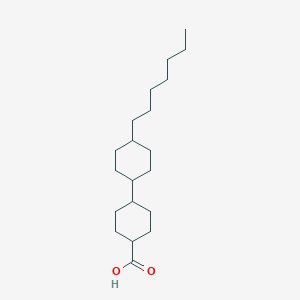
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)

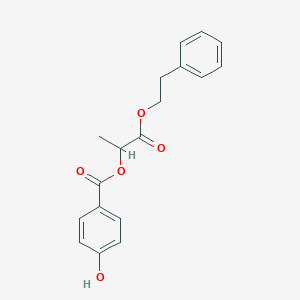
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
